molecular formula C17H17N3O3S B2381775 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide CAS No. 1432437-17-6

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2381775
CAS No.: 1432437-17-6
M. Wt: 343.4
InChI Key: ZIBOSSSKCNKELG-UHFFFAOYSA-N
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Description

2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide is a chemical compound with a complex structure that includes a cyano group, a sulfamoyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets and pathways. The cyano and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Properties

IUPAC Name

2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)15-8-6-14(7-9-15)19-16(21)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBOSSSKCNKELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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